molecular formula C3H4Cl2O4S B6197308 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride CAS No. 2703779-24-0

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride

Cat. No.: B6197308
CAS No.: 2703779-24-0
M. Wt: 207
InChI Key:
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Description

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride is a chemical compound known for its reactivity and versatility in various chemical processes. It is characterized by the presence of both chlorocarbonyl and sulfonyl chloride functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride typically involves the reaction of ethane-1-sulfonyl chloride with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Ethane-1-sulfonyl chloride+Phosgene2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride\text{Ethane-1-sulfonyl chloride} + \text{Phosgene} \rightarrow \text{this compound} Ethane-1-sulfonyl chloride+Phosgene→2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form ethane-1-sulfonic acid and carbon dioxide.

    Reduction: The compound can be reduced to form ethane-1-sulfonyl chloride and carbon monoxide.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

    Hydrolysis Products: Ethane-1-sulfonic acid and carbon dioxide.

    Reduction Products: Ethane-1-sulfonyl chloride and carbon monoxide.

Scientific Research Applications

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the development of novel drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The compound’s chlorocarbonyl and sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the chlorocarbonyl group.

    Ethanesulfonyl chloride: Similar in structure but lacks the chlorocarbonyl group.

    Chlorosulfonyl isocyanate: Contains both sulfonyl and chlorocarbonyl groups but has an isocyanate functional group instead of an ethane backbone.

Uniqueness

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride is unique due to the presence of both chlorocarbonyl and sulfonyl chloride groups on an ethane backbone. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride involves the reaction of ethane-1-sulfonyl chloride with phosgene in the presence of a base to form the intermediate 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride.", "Starting Materials": [ "Ethane-1-sulfonyl chloride", "Phosgene", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add ethane-1-sulfonyl chloride to a reaction flask", "Add a base (such as triethylamine or pyridine) to the reaction flask", "Add phosgene dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography to obtain 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride" ] }

CAS No.

2703779-24-0

Molecular Formula

C3H4Cl2O4S

Molecular Weight

207

Purity

95

Origin of Product

United States

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